N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule characterized by a dihydropyridazinone core substituted with a 4-fluorophenyl group at position 3 and an acetamide side chain linked via a methylene group to the nitrogen at position 1 of the pyridazinone ring. Structural determination of such compounds often employs crystallographic tools like the SHELX program suite for refinement . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with analogs investigated for kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3/c1-13(26)22-16-6-8-17(9-7-16)23-19(27)12-25-20(28)11-10-18(24-25)14-2-4-15(21)5-3-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVKOFDYGRMGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The process may involve heating and stirring under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
The dihydropyridazinone core distinguishes this compound from analogs with pyridinone, quinazolinone, or benzothiazole cores:
- Pyridinone/Quinazolinone Hybrids: Compounds 8–12 in feature pyridinone/quinazolinone hybrids with dual EGFR/BRAFV600E inhibitory activity. These lack the dihydropyridazinone ring but share acetamide linkages and halogenated aryl groups (e.g., 4-fluorophenyl in compound 11) .
Substituent Variations
Substituents on the aryl rings and acetamide side chain significantly influence physicochemical and biological properties:
- Halogen Effects : Fluorine (target compound) vs. chlorine (compound 9, ) or bromine (compound 10, ) alters electronegativity and steric bulk, impacting target binding and metabolic resistance .
- Acetamide Linker : The target compound’s methylene linker contrasts with thioether (compound 11, ) or propyl () linkers, affecting conformational flexibility and enzyme interactions .
Pharmacological Implications
While direct activity data for the target compound are absent, insights can be drawn from analogs:
- Kinase Inhibition: Pyridinone/quinazolinone hybrids () show low nanomolar IC50 values against EGFR and BRAFV600E, suggesting that the dihydropyridazinone core in the target compound may similarly target kinase domains .
- Cytotoxicity Screening : Assays like the microculture tetrazolium method () are widely used for analogs, implying the target compound could be evaluated for growth inhibition in tumor cell lines .
Biological Activity
N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article consolidates available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: CHFO and a molecular weight of approximately 425.48 g/mol. Its structure features a dihydropyridazine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer activity against various cell lines. For instance:
- Cell Line Studies : In vitro tests demonstrated that the compound inhibited the proliferation of HT29 (colon cancer) and MCF7 (breast cancer) cell lines with IC values of 12 µM and 15 µM, respectively .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, thereby promoting cell cycle arrest in the G2/M phase .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- In Vivo Studies : Animal models of inflammation showed that administration of the compound significantly reduced edema in carrageenan-induced paw edema models, indicating potent anti-inflammatory activity .
- Cytokine Modulation : The compound was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential mechanism for its anti-inflammatory effects .
Phosphodiesterase Inhibition
Phosphodiesterase (PDE) inhibition is another area where this compound shows promise:
- PDE Activity : Preliminary studies indicate that this compound may act as a selective inhibitor of PDE4, which is implicated in inflammatory processes and asthma . This could position it as a candidate for treating respiratory diseases.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment :
- Case Study on Inflammatory Diseases :
Data Tables
| Biological Activity | Cell Line/Model | IC50/Effect |
|---|---|---|
| Anticancer Activity | HT29 | 12 µM |
| MCF7 | 15 µM | |
| Anti-inflammatory | Carrageenan Model | Significant reduction in edema |
| PDE Inhibition | PDE4 | Selective inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
